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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processes involved in the

formation of valsartan disodium salt, a critical step in the development of valsartan-based

therapeutics. Valsartan, a potent angiotensin II receptor antagonist, is often formulated as a salt

to improve its physicochemical properties, such as solubility and stability.[1][2] The disodium

salt, in particular, has been the subject of extensive research, leading to the development of

various crystalline and amorphous forms.[1][3] This document details the experimental

protocols for synthesizing these forms, presents key quantitative data in a structured format,

and illustrates the underlying processes through clear diagrams.

Core Synthesis Pathway
The fundamental reaction for the formation of valsartan disodium salt involves the

neutralization of valsartan free acid with a sodium-containing base. Valsartan possesses two

acidic protons—one on the carboxylic acid group and another on the tetrazole ring—allowing

for the formation of a disodium salt.[1] The general transformation is depicted below.
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Caption: General reaction scheme for the formation of valsartan disodium salt.

Experimental Protocols for Salt Formation
The specific morphology of the resulting valsartan disodium salt—amorphous or a particular

crystalline polymorph—is highly dependent on the chosen solvent system, temperature, and

crystallization technique. Below are detailed protocols extracted from various sources for the

preparation of amorphous and crystalline forms.

Amorphous forms are often sought for their potential to enhance solubility and dissolution

rates. Several methods for preparing amorphous valsartan disodium have been reported.

Protocol 1: Methanol/n-Heptane System[3]
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Charge 2.03 equivalents of sodium hydroxide into 2 volumes of methanol and stir at 55-60°C

for 20-30 minutes.

Cool the sodium hydroxide solution to 25-30°C.

In a separate vessel, dissolve 25g of valsartan in 3 volumes of methanol.

Add the cooled sodium hydroxide solution dropwise to the valsartan solution.

Stir the resulting solution at 25-30°C for 1 hour.

Degas the solution for 1-2 hours at 50-60°C.

Cool to 25-30°C and add 5 volumes of n-heptane.

Stir for 1-2 hours at room temperature.

Filter the precipitate under a nitrogen atmosphere and wash with 1 volume of n-heptane.

Dry the solid under reduced pressure at 60-65°C to yield amorphous valsartan disodium.

Protocol 2: Acetone/Water System[3]

Charge 50.0g of valsartan into 5 volumes of acetone.

Add a solution of 2.03 equivalents of sodium hydroxide in 1.5 volumes of demineralized

water.

Stir the mixture at 25-30°C for 1 hour.

Distill the solvent under reduced pressure at 60-65°C to obtain the amorphous salt.

Multiple crystalline forms of valsartan disodium have been identified, each with distinct

physical properties. The formation of a specific polymorph is directed by the crystallization

conditions.

Protocol 3: Isopropyl Alcohol/Methyl Tert-Butyl Ether System for Crystalline Form[3][4]

Charge 9.3 volumes of isopropyl alcohol to 200.0g of valsartan free acid.
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Add 2.3 volumes of 2.0N sodium hydroxide solution and stir at room temperature for 1 hour.

Distill the solvent at 40-45°C.

Add 4.5 volumes of isopropyl alcohol and continue distillation under vacuum at 40-45°C.

To the residue, add 3.5 volumes of acetone and 0.09 volumes of water to obtain a clear

solution.

Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature to induce

crystallization.

Filter the resulting solid and wash with 1 volume of methyl tert-butyl ether.

Dry the solid at 55-60°C to yield the crystalline form of valsartan disodium.

Protocol 4: Preparation of Crystalline Form A[5]

Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.

Add 0.2 mL of a 2 mmol aqueous sodium hydroxide solution dropwise at room temperature

and stir for 30 minutes.

Concentrate the mixture under reduced pressure to obtain a solid.

Stir the solid overnight with a mixture of n-heptane/ethanol (19:1 by volume).

Filter and dry the solid under vacuum at 40°C.

To 3 mg of the obtained solid, add 0.1 mL of methyl tert-butyl ether and stir for 72 hours.

Centrifuge and discard the supernatant.

Dry the solid in an oven at 30°C to yield crystalline Form A.

Protocol 5: Preparation of Crystalline Form B[5]

Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.
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Concentrate the solution under reduced pressure to obtain a solid.

To 3 mg of this salt, add 0.1 mL of 3-pentanone and stir for 72 hours.

Centrifuge and discard the supernatant.

Dry the resulting solid in an oven at 30°C to yield crystalline Form B.

Protocol 6: Preparation of Crystalline Form D[5]

Follow steps 1-5 as described in Protocol 4.

To 3 mg of the obtained solid, add 0.1 mL of n-heptane and stir for 72 hours.

Centrifuge and discard the supernatant.

Dry the solid in an oven at 30°C to yield crystalline Form D.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preparation and isolation of a

crystalline form of valsartan disodium, integrating reaction, solvent exchange, and

crystallization steps.
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Caption: Workflow for crystalline valsartan disodium synthesis.
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Quantitative Data Summary
The efficiency of the salt formation process and the properties of the resulting material are

critical for pharmaceutical development. The tables below summarize key quantitative data

from the described protocols.

Table 1: Process Parameters and Yields

Form

Starting
Material
(Valsart
an)

Sodium
Source
(eq.)

Solvent
System

Anti-
Solvent

Yield
Purity
(HPLC)

Referen
ce

Amorpho

us
25 g

NaOH

(2.03)
Methanol

n-

Heptane
26.5 g 99.91% [3]

Amorpho

us
50 g

NaOH

(2.03)

Acetone/

Water
- 53.0 g - [3]

Crystallin

e
200 g

NaOH

(2.0N

soln)

Isopropyl

Alcohol/A

cetone/W

ater

MTBE 240.0 g >99% [3][4]

Crystallin

e
50 g

NaOH

(2.0)

Isopropyl

Alcohol
MTBE 56.0 g - [4]

MTBE: Methyl tert-butyl ether

Table 2: Physicochemical Properties of Valsartan Disodium Polymorphs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://patents.google.com/patent/EP3498698A1/en
https://patents.google.com/patent/EP3498698A1/en
https://patents.google.com/patent/EP3498698A1/en
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20190619/patents/EP3498698NWA1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20190619/patents/EP3498698NWA1/document.html
https://www.benchchem.com/product/b12737899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12737899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystalline
Form

Key XRPD
Peaks (2θ°)

DSC
Endotherm
(°C)

Melting
Point (°C)

Notes Reference

A

4.7, 8.5, 9.5,

13.6, 15.4,

16.5, 18.1,

19.9, 22.0,

22.4, 23.3,

23.8, 25.3,

27.8

~183 -
High thermal

stability
[6][7]

B 4.4, 8.8 - ~198 ± 5
Non-solvated

form
[6][7]

D
4.4, 9.0, 14.9,

21.4, 22.4
- ~207 ± 5

Non-solvated

form
[6][7]

E

6.3, 12.3,

14.7, 16.5,

17.4

~127 -
Dioxane

solvate
[6][7]

F
6.2, 14.9,

18.3
104-117 -

Ethyl acetate

solvate
[6][7]

G
6.4, 8.3, 9.5,

17.3, 19.4
- -

Non-solvated

form
[6][7]

H 4.5, 8.7, 9.0 - - - [6][7]

-

(unspecified)

4.48, 8.95,

9.25, 15.53,

17.01, 18.60,

22.73

~235 - - [3]

XRPD: X-ray Powder Diffraction; DSC: Differential Scanning Calorimetry

Logical Relationship of Process Parameters to Final
Form
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The selection of solvents and the process conditions are determinative factors for the final

physical form of the valsartan disodium salt. The following diagram illustrates the logical flow

from starting materials to either an amorphous or a specific crystalline state based on the

processing choices.
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Crystalline
Valsartan Disodium
(e.g., Form A, B, D)

Slurry in Specific
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Reslurrying
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Caption: Influence of process conditions on the final salt form.

Conclusion
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The formation of valsartan disodium salt is a versatile process that can be manipulated to

yield either amorphous material or a variety of crystalline polymorphs. The choice of solvent,

counter-ion source, temperature, and method of precipitation or crystallization are all critical

parameters that must be precisely controlled to obtain the desired solid-state form. The

protocols and data presented in this guide offer a detailed technical foundation for scientists

and researchers engaged in the development and manufacturing of valsartan drug products,

enabling informed decisions in process optimization and polymorph selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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